![molecular formula C19H21BrN2O5S B2998163 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide CAS No. 887218-90-8](/img/structure/B2998163.png)

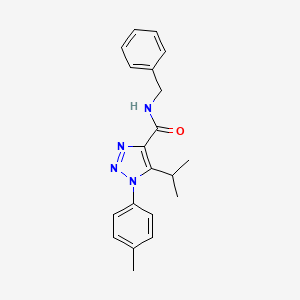

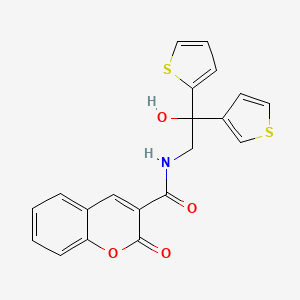

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide” is a derivative of benzo[d][1,3]dioxol-5-yl, which is a key component in a variety of potent drugs . These derivatives have been found to exhibit a range of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant .

Scientific Research Applications

Detection of Carcinogenic Lead

The compound has been used in the synthesis of noble ligands for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .

Development of Custom-Made Electrode

The compound has been used in the development of a custom-made electrode with small organic molecules as a TMI sensor .

Synthesis of Organo Selenium Compounds

The compound has been used in the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . These organoselenium compounds have been explored due to their potential applications in various fields .

4. Treatment of Rheumatic, Rheumatoid Arthritis, and Osteoarthritis The compound has been used in the treatment of rheumatic, rheumatoid arthritis, and osteoarthritis .

Antitumor Agent

The compound has been used in the synthesis of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which were evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Therefore, it could be developed as a potential antitumor agent .

Synthesis of Novel Ligands

The compound has been used in the synthesis of noble ligands via a simple condensation method . These ligands were characterized using different spectroscopic techniques and their crystal structures were analyzed .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins and receptors, such as receptor tyrosine kinases , which play crucial roles in cellular processes like growth, differentiation, metabolism, and apoptosis.

Mode of Action

It’s known that similar compounds can inhibit pathogenic protein accumulation and neurodegeneration . They can also interact with their targets to initiate contact-dependent bidirectional signaling into neighboring cells .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. For instance, if it targets receptor tyrosine kinases, it could influence pathways related to cell growth and apoptosis. In the case of protein aggregation inhibition, it could impact pathways related to neurodegenerative diseases .

Pharmacokinetics

Similar compounds are expected to undergo phase ii metabolism, like glucuronidation and/or sulfation .

Result of Action

The compound’s action can lead to various molecular and cellular effects. For instance, it can inhibit pathogenic protein accumulation and neurodegeneration, potentially leading to improved survival in disease models . It may also cause changes in cell growth and apoptosis if it interacts with receptor tyrosine kinases .

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-bromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O5S/c20-15-2-4-16(5-3-15)28(23,24)21-12-17(22-7-9-25-10-8-22)14-1-6-18-19(11-14)27-13-26-18/h1-6,11,17,21H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHIKDOLQNHFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2998090.png)

![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)

![2,5-dichloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2998093.png)

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998100.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2998102.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2998103.png)